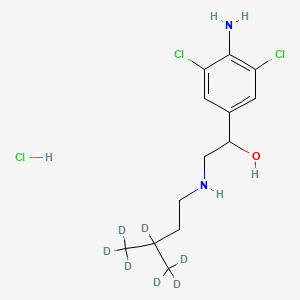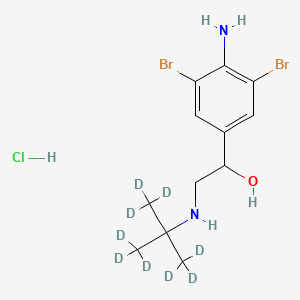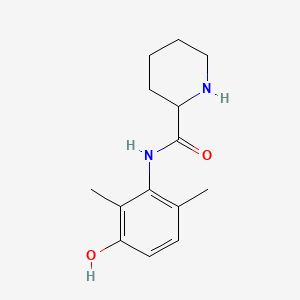
Pipamperone-d10 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipamperone-d10 Dihydrochloride is a deuterated form of Pipamperone, a typical antipsychotic of the butyrophenone family. It is primarily used in the treatment of schizophrenia and other chronic psychoses. The deuterated version, this compound, is often used as an internal standard in various analytical methods due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pipamperone-d10 Dihydrochloride involves the incorporation of deuterium atoms into the Pipamperone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of advanced analytical techniques, such as liquid chromatography and mass spectrometry, is common in the quality assessment of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pipamperone-d10 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Pipamperone-d10 Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Pipamperone and related compounds.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Pipamperone.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and therapeutic effects.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Pipamperone.
Mécanisme D'action
Pipamperone-d10 Dihydrochloride exerts its effects primarily through antagonism of serotonin (5-HT2A) and dopamine (D4) receptors. It also has moderate affinity for other serotonin and dopamine receptors, including 5-HT2C, D2, and D3. The compound’s action on these receptors helps to alleviate symptoms of psychosis by modulating neurotransmitter activity in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone: Another antipsychotic with a similar mechanism of action, but with higher potency in blocking serotonin receptors.
Haloperidol: A typical antipsychotic with a different pharmacological profile, primarily targeting dopamine receptors.
Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin and dopamine receptors.
Uniqueness
Pipamperone-d10 Dihydrochloride is unique due to its stable isotopic labeling, making it an invaluable tool in analytical and clinical research. Its specific receptor binding profile also distinguishes it from other antipsychotics, offering a different therapeutic approach for managing psychosis .
Propriétés
Numéro CAS |
1246818-04-1 |
|---|---|
Formule moléculaire |
C21H30FN3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2 |
Clé InChI |
AXKPFOAXAHJUAG-WKDIDNHWSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
SMILES isomérique |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N |
Synonymes |
1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride; Pipamperone-d10 Hydrochloride; Dipiperon-d10; Piperonil-d10; Propitan-d10; R4050-d10; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












